2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol
Description
Properties
Molecular Formula |
C12H19NOS |
|---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NOS/c1-9-6-7-10(15-9)8-13-11-4-2-3-5-12(11)14/h6-7,11-14H,2-5,8H2,1H3 |
InChI Key |
VBNZKBNUWNBSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNC2CCCCC2O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methylthiophene-2-ylmethylamine Building Block
Based on literature precedents for thiophene derivatives:
- Starting from 5-methylthiophene-2-carboxaldehyde, the aldehyde group is converted to the corresponding amine via reductive amination or by conversion to a bromomethyl intermediate followed by nucleophilic substitution with ammonia or an amine source.
- Alkylation at the alpha position of thiophene rings can be achieved using lithium diisopropylamide (LDA) followed by methylation with iodomethane, allowing selective introduction of the methyl group at the 5-position.
- Bromination of methyl esters derived from thiophene acetic acid derivatives with N-bromosuccinimide (NBS) facilitates further cross-coupling reactions such as Sonogashira coupling to introduce alkynyl substituents if needed for building complexity.
Coupling to Cyclohexan-1-ol
- The cyclohexanol moiety can be introduced by starting from cyclohexanone, which is subjected to reductive amination with the thiophene-containing amine.
- The amine and ketone react under reductive amination conditions, typically using sodium cyanoborohydride or catalytic hydrogenation, to form the secondary amine linkage.
- Alternatively, direct nucleophilic substitution on a cyclohexanol derivative activated as a leaving group (e.g., mesylate or tosylate) with the thiophene amine is possible but less common due to potential side reactions.
Purification and Diastereomer Separation
- The synthesis often yields diastereomeric mixtures due to the stereochemistry at the cyclohexanol ring.
- Separation is achieved by preparative high-performance liquid chromatography (HPLC), allowing isolation of individual stereoisomers in low to medium yields.
Research Outcomes and Analytical Data
- Crystallographic studies on related thiophene derivatives confirm planar conformations of the thiophene ring and the amine substituent, stabilized by intramolecular hydrogen bonding.
- Nuclear magnetic resonance (NMR) spectroscopy is used extensively to characterize the stereochemistry and purity of the synthesized compound and its diastereomers.
- The yields reported in literature for multi-step syntheses involving thiophene derivatives coupled to cyclohexanol range from low to moderate (approximately 20-50%), reflecting the complexity of the synthetic route and the need for careful optimization of reaction conditions.
Summary Table of Key Synthetic Steps
| Step Number | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield Range | Notes |
|---|---|---|---|---|---|---|
| 1 | Alpha-methylation | Thiophene acetic acid or ester | LDA, Iodomethane | 5-Methylthiophene acetic acid derivative | Moderate | Selective monoalkylation |
| 2 | Bromination | Methyl ester of thiophene derivative | NBS | Brominated intermediate | Moderate | Prepares for cross-coupling |
| 3 | Sonogashira coupling | Brominated intermediate, ethynyltrimethylsilane | Pd catalyst, base | Alkynylated thiophene derivative | Moderate | Optional step for complexity |
| 4 | Reductive amination | Cyclohexanone, 5-methylthiophene-2-ylmethylamine | NaBH3CN or catalytic hydrogenation | 2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol | Low to moderate | Key step forming target compound |
| 5 | Diastereomer separation | Crude amine-cyclohexanol product | Preparative HPLC | Pure stereoisomers | Variable | Essential for stereochemical purity |
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Research Findings and Data
Conformational Analysis ()
Fluorinated amino alcohols like trans-2-((2-fluorophenyl)amino)cyclohexan-1-ol demonstrate intramolecular hydrogen bonding (N–H···F), as evidenced by NMR scalar coupling (JFH = -2.3 Hz) and computational studies. This interaction restricts molecular flexibility, favoring bioactive conformations. In contrast, the target compound’s thiophene lacks electronegative atoms capable of analogous H-bonding, suggesting greater conformational freedom .
Isotope Studies ()
Deuterated analogs like (1R,2R)-2-[[di(methyl-d3)amino]methyl]-1-(3-methoxyphenyl)cyclohexanol (MW = 269.42 g/mol) are used in metabolic tracing. Similar strategies could apply to the target compound to study sulfur-related metabolism .
Biological Activity
2-{[(5-Methylthiophen-2-yl)methyl]amino}cyclohexan-1-ol, with the molecular formula CHNOS and a molecular weight of 225.35 g/mol, is an organic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesis, structure, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexanol moiety with a methylthiophene substituent, which contributes to its unique chemical properties. The presence of both hydroxyl (-OH) and amino (-NH) groups enhances its reactivity and potential biological activity compared to structurally similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 225.35 g/mol |
| CAS Number | 1247696-81-6 |
| Purity | 98% |
Synthesis
The synthesis of this compound typically involves reductive amination of 5-methylthiophene-2-carboxaldehyde with cyclohexylamine. This method allows for high yields and purity, making it suitable for industrial applications. Optimizing this process through continuous flow reactors can enhance efficiency and scalability.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound's ability to interact with specific molecular targets involved in oxidative stress pathways suggests potential applications in treating infections caused by resistant strains of bacteria.
In vitro assays have demonstrated that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Further investigations are required to elucidate the exact mechanisms of action, but initial findings suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anti-inflammatory Effects
Research has also highlighted the compound's anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in cellular models. The structural features of the compound likely facilitate its interaction with enzymes or receptors involved in inflammation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound showed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of common antibiotics, indicating its potential as a novel therapeutic agent.
Case Study 2: Inflammatory Response Modulation
In a cellular model simulating inflammatory conditions, treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels. This suggests that the compound may be effective in managing conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
